Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a thiazinan ring, and a carbamate moiety. It is used in various fields such as pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions.
Industrial Production Methods
Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions. These reactions are carried out in solvents like 1,4-dioxane, with bases such as cesium carbonate (Cs₂CO₃) to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of new materials and as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate proteins such as the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the thiazinan ring.
Musk ketone: Contains a tert-butyl group but differs significantly in structure and applications.
Musk xylene: Another compound with a tert-butyl group, used primarily in the fragrance industry.
Uniqueness
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate is unique due to its combination of a thiazinan ring and a carbamate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-4-5-13-6-8-18(15,16)9-7-13/h4-9H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENJNMCQNZXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.